molecular formula C6H9ClF3N3 B2361860 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride CAS No. 2344685-71-6

2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride

Cat. No.: B2361860
CAS No.: 2344685-71-6
M. Wt: 215.6
InChI Key: MAVUEJOJBGMRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trifluoroethyl group attached to the imidazole ring.

Scientific Research Applications

Chemical Synthesis and Reagent Development

The compound 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride is explored in chemical synthesis and as a reagent in various studies. For instance, Ohta et al. (2000) investigated the nucleophilic addition of amines to the imidazole nucleus, highlighting the reactivity of similar compounds (Ohta, Osaki, Nishio, Furusawa, Yamashita, & Kawasaki, 2000). Additionally, Caron et al. (2010) demonstrated the utility of trihaloethyl imidates, closely related to the compound , as reagents for the synthesis of amidines under mild conditions (Caron, Wei, Douville, & Ghosh, 2010).

Application in Organic Synthesis

The relevance of imidazole derivatives in organic synthesis is further illustrated by Goddard-Borger and Stick (2007), who developed a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride. This reagent shares structural similarities with this compound and showcases its potential in converting primary amines into azides and methylene substrates into diazo compounds (Goddard-Borger & Stick, 2007).

Advancements in Polymer Research

In polymer research, Chiang and Hsieh (2008) studied the impact of tertiary amines, including imidazole derivatives, on UV-curable epoxide resins. Their work provides insights into the potential applications of this compound in developing advanced opto-electronic materials (Chiang & Hsieh, 2008).

Applications in Medicinal Chemistry

The compound's potential in medicinal chemistry is highlighted by research on similar imidazole derivatives. For instance, Reddy and Prasad (2021) synthesized N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, showing the versatility of imidazole-based compounds in drug development (Reddy & Prasad, 2021).

Properties

IUPAC Name

2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c1-4-11-2-5(10)12(4)3-6(7,8)9;/h2H,3,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVUEJOJBGMRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344685-71-6
Record name 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.